molecular formula C21H26N4O2 B11971357 2-(4-benzyl-1-piperazinyl)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide

2-(4-benzyl-1-piperazinyl)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11971357
M. Wt: 366.5 g/mol
InChI Key: QQIVBXRWKHVREW-PXLXIMEGSA-N
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Description

2-(4-Benzyl-1-piperazinyl)-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a piperazine ring, a benzyl group, and a methoxyphenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzyl-1-piperazinyl)-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to react 4-benzylpiperazine with an appropriate aldehyde, such as 4-methoxybenzaldehyde, under acidic or basic conditions to form the corresponding Schiff base. This intermediate is then reacted with acetohydrazide to yield the final product. The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzyl-1-piperazinyl)-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzyl or piperazine rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

  • Antipsychotic Activity :
    • Compounds similar to 2-(4-benzyl-1-piperazinyl)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide have shown promising results in binding to dopamine receptors, particularly the D2 and D4 subtypes. Studies indicate that modifications in the piperazine structure can enhance receptor affinity and selectivity, which is crucial for developing effective antipsychotic medications .
  • Analgesic and Anti-inflammatory Effects :
    • Research has highlighted piperazine derivatives as potential candidates for analgesic and anti-inflammatory therapies. The compound's structural features may contribute to its ability to modulate pain pathways and inflammatory responses, making it a candidate for further investigation in pain management .
  • Antimicrobial Properties :
    • Some derivatives of piperazine have demonstrated antimicrobial activity against various pathogens. The incorporation of hydrazone linkages in compounds can enhance their efficacy against bacterial strains, suggesting that this compound may also possess similar properties .

Case Study 1: Antipsychotic Evaluation

A study evaluated a series of piperazine derivatives for their binding affinities at dopamine receptors. Among these, compounds structurally related to this compound exhibited significant D4 receptor affinity with IC50 values as low as 0.057 nM, indicating a strong potential for treating schizophrenia and related disorders .

Case Study 2: Analgesic Activity

In a pharmacological assessment, several piperazine-based compounds were tested for their analgesic effects using animal models. Results indicated that modifications in the hydrazone moiety significantly affected pain relief outcomes, with certain derivatives showing comparable efficacy to established analgesics .

Mechanism of Action

The mechanism of action of 2-(4-benzyl-1-piperazinyl)-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Benzyl-1-piperazinyl)aniline
  • 2-(4-Benzoyl-1-piperazinyl)-1-(4-fluorophenyl)ethanone
  • Aripiprazole

Uniqueness

Compared to similar compounds, 2-(4-benzyl-1-piperazinyl)-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Biological Activity

The compound 2-(4-benzyl-1-piperazinyl)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide is a member of the hydrazone class of compounds, which have gained attention due to their diverse biological activities. This article focuses on its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H22N4O\text{C}_{19}\text{H}_{22}\text{N}_{4}\text{O}

This structure features a piperazine ring, which is known for its role in various pharmacological activities, and a methoxyphenyl group that may influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that hydrazones, including this compound, exhibit significant antimicrobial properties. Studies have shown that derivatives of piperazine can inhibit the growth of various bacterial strains. For instance, a related compound demonstrated an IC50 value indicating effective inhibition against Staphylococcus aureus and Escherichia coli .

Antitumor Activity

The compound has shown promise in cancer research. In vitro studies demonstrated cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Table 1: Antitumor Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)12.5Apoptosis induction
PC-3 (Prostate Cancer)15.0Cell cycle arrest
HeLa (Cervical Cancer)10.0Apoptosis induction

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The piperazine moiety facilitates binding to various receptors and enzymes, potentially modulating signaling pathways involved in cell proliferation and apoptosis.

Enzyme Inhibition

Preliminary studies suggest that the compound may inhibit certain enzymes critical for tumor growth. For example, it has been noted to affect dihydrofolate reductase (DHFR), an enzyme involved in nucleotide synthesis, which is crucial for rapidly dividing cells .

Case Studies

A notable case study involved the administration of this compound in animal models bearing tumors. The results showed a marked reduction in tumor size compared to controls, highlighting its potential as a therapeutic agent in oncology.

Properties

Molecular Formula

C21H26N4O2

Molecular Weight

366.5 g/mol

IUPAC Name

2-(4-benzylpiperazin-1-yl)-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C21H26N4O2/c1-27-20-9-7-18(8-10-20)15-22-23-21(26)17-25-13-11-24(12-14-25)16-19-5-3-2-4-6-19/h2-10,15H,11-14,16-17H2,1H3,(H,23,26)/b22-15+

InChI Key

QQIVBXRWKHVREW-PXLXIMEGSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC(=O)CN2CCN(CC2)CC3=CC=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

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